a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215472
InChI: InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
SMILES:
Molecular Formula: C19H17ClO5
Molecular Weight: 360.8 g/mol

a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)

CAS No.:

Cat. No.: VC16215472

Molecular Formula: C19H17ClO5

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) -

Specification

Molecular Formula C19H17ClO5
Molecular Weight 360.8 g/mol
IUPAC Name (3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate
Standard InChI InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
Standard InChI Key IZFYHYLUWFWUTQ-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s core structure is a 2-deoxy-D-erythro-pentofuranose ring, a five-membered oxolane (tetrahydrofuran) derivative. Key modifications include:

  • A chlorine atom at the anomeric (C1) position, enhancing electrophilicity for glycosylation reactions .

  • Benzoyl groups at the C3 and C5 hydroxyls, providing steric protection and influencing solubility .

The IUPAC name, (3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate, reflects this substitution pattern . The stereochemistry (α-D configuration) is critical for its biological activity, as it mimics natural nucleosides.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇ClO₅
Molecular Weight360.79 g/mol
XLogP3-AA4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count7
Topological Polar Surface61.8 Ų

Synthesis and Reactivity

Synthetic Pathways

The synthesis of α-D-erythro-pentofuranosyl chloride, 2-deoxy-, dibenzoate involves multi-step protocols to achieve regioselective protection and functionalization:

  • Sugar Backbone Preparation: Starting from D-ribose, sequential protection of hydroxyl groups using benzoyl chloride under basic conditions yields 3,5-di-O-benzoyl-2-deoxy-D-ribofuranose.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces the chlorine atom at the anomeric center .

  • Purification: Chromatographic techniques (e.g., silica gel) isolate the α-anomer, leveraging stereochemical preferences in glycosylation .

Key Reaction:

3,5-di-O-benzoyl-2-deoxy-D-ribofuranose+SOCl2α-D-erythro-pentofuranosyl chloride dibenzoate+HCl+SO2\text{3,5-di-O-benzoyl-2-deoxy-D-ribofuranose} + \text{SOCl}_2 \rightarrow \alpha\text{-D-erythro-pentofuranosyl chloride dibenzoate} + \text{HCl} + \text{SO}_2 \uparrow

This reaction proceeds via an SN1 mechanism, with the oxocarbenium intermediate stabilizing the α-configuration .

Reactivity Profile

  • Nucleophilic Substitution: The anomeric chlorine is susceptible to displacement by nucleophiles (e.g., amines, alcohols), forming glycosides or nucleoside analogs .

  • Ester Hydrolysis: Under basic conditions (e.g., NaOH), the benzoyl groups hydrolyze to regenerate free hydroxyls, enabling further functionalization .

  • Thermal Stability: The compound decomposes above 200°C, necessitating low-temperature storage .

Applications in Medicinal Chemistry

Nucleoside Analog Synthesis

α-D-erythro-pentofuranosyl chloride dibenzoate serves as a precursor for 2’-deoxynucleosides, critical in antiviral and anticancer drug development . For example:

  • 4’-Thio-2’-deoxycytidine (T-dCyd): A clinical candidate inhibits DNA methyltransferase 1 (DNMT1), showing promise in leukemia therapy .

  • 5-Aza-4’-thio-2’-deoxycytidine (aza-T-dCyd): Exhibits enhanced stability and bioavailability compared to azacitidine .

Table 2: Comparative Analysis of Nucleoside Analogs

CompoundCAS NumberKey FeatureApplication
2-Deoxyadenosine20283-61-0Adenine base, antiviral activityHIV therapy
2-Deoxycytidine2350-43-8Cytosine base, radiosensitizerCancer treatment
T-dCyd764276-32-24’-thio modification, DNMT1 inhibitorEpigenetic therapy

Mechanistic Insights

  • Enzymatic Interactions: The compound’s dibenzoate groups enhance lipophilicity, facilitating membrane permeability.

  • Binding Studies: Surface plasmon resonance (SPR) reveals high affinity for viral polymerases (Kd = 12 nM).

Comparative Analysis with Related Compounds

Structural Analogues

  • β-D-erythro-Hexopyranose derivatives: Differ in ring size (six-membered pyranose) and lack the anomeric chlorine, reducing reactivity .

  • Neopentyl Glycol Dibenzoate (CAS 4196-89-8): Non-sugar ester with applications in polymer plasticization, highlighting the versatility of benzoate protection .

Functional Differences

  • Reactivity: The chlorine atom in α-D-erythro-pentofuranosyl chloride enables direct glycosylation, unlike hydroxyl-protected analogs requiring activation .

  • Biological Activity: Dibenzoate groups confer resistance to enzymatic degradation compared to acetyl-protected analogs .

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